molecular formula C21H19F3N2O2 B12417963 Ido1-IN-12

Ido1-IN-12

Cat. No.: B12417963
M. Wt: 388.4 g/mol
InChI Key: QXQPETGZKGQABI-BQXHSLBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Ido1-IN-12 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted indole derivative, which is then subjected to various functional group transformations to introduce the desired substituents. The final step involves the coupling of the indole derivative with a suitable electrophile to form the target compound .

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, including the use of efficient and cost-effective reagents, solvents, and reaction conditions. Process optimization and scale-up studies would be necessary to ensure the consistent quality and yield of the final product .

Chemical Reactions Analysis

Ido1-IN-12 undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated or ketone derivatives, while reduction may produce alcohol or amine derivatives .

Scientific Research Applications

Ido1-IN-12 has several scientific research applications, including:

Mechanism of Action

Properties

Molecular Formula

C21H19F3N2O2

Molecular Weight

388.4 g/mol

IUPAC Name

3,4-difluoro-N-[3-[(2S)-1-(4-fluoroanilino)-1-oxopropan-2-yl]-1-bicyclo[1.1.1]pentanyl]benzamide

InChI

InChI=1S/C21H19F3N2O2/c1-12(18(27)25-15-5-3-14(22)4-6-15)20-9-21(10-20,11-20)26-19(28)13-2-7-16(23)17(24)8-13/h2-8,12H,9-11H2,1H3,(H,25,27)(H,26,28)/t12-,20?,21?/m1/s1

InChI Key

QXQPETGZKGQABI-BQXHSLBWSA-N

Isomeric SMILES

C[C@H](C(=O)NC1=CC=C(C=C1)F)C23CC(C2)(C3)NC(=O)C4=CC(=C(C=C4)F)F

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)F)C23CC(C2)(C3)NC(=O)C4=CC(=C(C=C4)F)F

Origin of Product

United States

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